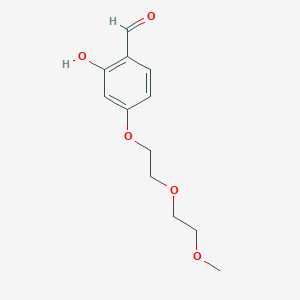

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde

Description

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is a benzaldehyde derivative featuring a hydroxy group at position 2 and a polyether chain [2-(2-methoxyethoxy)ethoxy] at position 4. This compound is synthesized via nucleophilic substitution or etherification reactions, often purified via column chromatography (ethyl acetate, Rf = 0.43) to yield a brown viscous liquid with an 83.6% yield . Its 13C NMR spectrum (DMSO-d6) shows key peaks at δ 191.32 (aldehyde carbon), 154.32 (aromatic C-OH), and multiple signals between δ 58.00–71.24 for the polyether chain .

Properties

IUPAC Name |

2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-4-5-16-6-7-17-11-3-2-10(9-13)12(14)8-11/h2-3,8-9,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPBEQQIWKFARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde typically involves the reaction of a phenol derivative with formaldehyde in the presence of a catalyst such as magnesium chloride and a base like triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for 24 hours or until the starting materials are completely consumed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Overview

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a hydroxyl group and an aldehyde group. This compound has garnered attention for its potential applications across various fields, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies are ongoing to evaluate the specific antioxidant capabilities of this compound.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents. Further studies are required to understand its efficacy against various pathogens.

- Drug Development : The structural characteristics of this compound allow for modifications that could enhance drug-like properties, such as solubility and bioavailability. Its derivatives may serve as lead compounds in drug discovery.

Material Science Applications

- Fluorescent Materials : The compound's photoluminescent properties have been explored for applications in organic light-emitting diodes (OLEDs). It exhibits fluorescence under UV light, which could be harnessed in optoelectronic devices.

- Polymer Chemistry : The unique ether side chain structure allows for potential use in polymer synthesis, where it could act as a monomer or cross-linking agent, contributing to the development of novel materials with tailored properties.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated successful yields using various synthetic routes. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds, highlighting their potential for further biological evaluation.

Case Study 2: Antioxidant Activity Assessment

In vitro studies have shown that similar aromatic aldehydes exhibit antioxidant properties by scavenging free radicals. Ongoing research aims to quantify the antioxidant capacity of this compound using assays such as DPPH and ABTS .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can be useful in developing treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde with similar compounds:

Key Observations :

- Solubility : The polyether chain in the target compound improves hydrophilicity compared to simpler analogs like 2-Hydroxy-4-methoxybenzaldehyde .

- Reactivity: The dialdehyde (C17H16O6) exhibits dual aldehyde groups, enabling [2+2] or [2+3] condensations for macrocycle synthesis, unlike mono-aldehydes .

- Toxicology : 2-Hydroxy-4-methoxybenzaldehyde lacks direct toxicity data but is evaluated via structural analogs under EFSA guidelines .

Biological Activity

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is an organic compound characterized by its complex ether side chain and functional groups, including a hydroxyl group and an aldehyde group. This compound holds potential for various biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆O₅, with a molecular weight of approximately 240.26 g/mol. The structure features a benzene ring substituted at the 2-position with a hydroxyl group and at the 4-position with a complex ether side chain, which may influence its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.26 g/mol |

| Functional Groups | Hydroxyl (-OH), Aldehyde (-CHO) |

| Unique Structural Features | Complex ether side chain |

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), which shares structural similarities, has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that HMB could dislodge nearly 80% of preformed biofilms at certain concentrations, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. A study investigating PEGylated curcumin derivatives, structurally related to this compound, showed enhanced cytotoxicity against bladder cancer cells under hypoxic conditions. The mechanism involved cell cycle arrest and increased expression of stress-related proteins . This suggests that derivatives of the compound may also exhibit anticancer properties worth further investigation.

The mechanisms underlying the biological activities of these compounds typically involve:

- Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation.

- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells, potentially through pathways involving stress response proteins.

Case Studies

- Antibacterial Efficacy Against MRSA :

- Cytotoxicity in Bladder Cancer Cells :

Research Implications

The biological activities demonstrated by compounds related to this compound underscore their potential in medicinal chemistry. Future research should focus on:

- Synthesis of Derivatives : Exploring modifications to enhance biological activity.

- In Vivo Studies : Assessing efficacy and safety profiles in animal models.

- Mechanistic Studies : Further elucidating the pathways involved in their action against pathogens and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde, and what reaction conditions are critical?

The compound is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and bis(2,2'-dichloroethyl)ether in dimethylformamide (DMF). Key conditions include:

- Use of anhydrous DMF under nitrogen atmosphere to prevent hydrolysis of intermediates.

- Temperature control (typically 80–100°C) to optimize substitution efficiency.

- Stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to dichloroether) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol but has limited water solubility (~8.45 mg/mL at 25°C) .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation via oxidation or photochemical reactions. Use desiccants to avoid moisture absorption .

Q. What analytical techniques are essential for initial structural confirmation?

Basic characterization includes:

- NMR spectroscopy: H and C NMR to confirm the ether linkage and aldehyde proton.

- IR spectroscopy: Peaks at ~1680 cm (C=O stretch) and ~2850–2950 cm (ether C-O-C stretch).

- Elemental analysis: To verify purity (>97%) and molecular formula consistency .

Advanced Research Questions

Q. How can the stereoelectronic properties of this compound influence its reactivity in macrocyclic syntheses?

The extended ethoxy chain enhances flexibility, enabling [2 + 2] or [2 + 3] condensations with polyamines. Key factors:

Q. What methodologies are recommended for resolving contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) may arise from:

Q. How can computational modeling complement experimental data for toxicity assessment?

While in vivo toxicity data are lacking, a read-across approach using structurally similar hydroxy/alkoxy benzaldehydes (e.g., 4-methoxybenzaldehyde) is advised:

- In silico tools: Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity and cytotoxicity.

- In vitro assays: Prioritize Ames tests (bacterial reverse mutation) and HepG2 cell viability assays at 10–100 µM concentrations .

Q. What advanced analytical methods validate its stability under varying pH and temperature?

- HPLC-DAD: Monitor degradation products (e.g., oxidized quinone derivatives) at pH 2–12.

- Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks; degradation <5% indicates robust stability.

- Mass spectrometry: Identify degradation pathways (e.g., hydrolysis of ethoxy chains via LC-HRMS) .

Q. How does this compound’s reactivity compare in nucleophilic vs. electrophilic environments?

- Nucleophilic reactions: The aldehyde group undergoes Schiff base formation with amines (e.g., ethylenediamine) at 25°C in ethanol.

- Electrophilic reactions: Ether oxygen lone pairs activate the aromatic ring for electrophilic substitution (e.g., nitration at the para position). Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity .

Tables for Key Data

Methodological Recommendations

- Synthesis Optimization: Use DOE (Design of Experiments) to vary solvent polarity (e.g., DMF vs. acetonitrile) and catalyst (e.g., KCO) for yield improvement.

- Crystallography: For X-ray analysis, grow crystals via slow evaporation from ethanol/water (7:3 v/v) to resolve intramolecular H-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.